molecular formula C9H5IO3 B3214474 5-Iodobenzofuran-2-carboxylic acid CAS No. 1144854-04-5

5-Iodobenzofuran-2-carboxylic acid

Cat. No.: B3214474
CAS No.: 1144854-04-5
M. Wt: 288.04 g/mol
InChI Key: KQOZGMVAKCVJHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodobenzofuran-2-carboxylic acid typically involves the following steps :

    Starting Material: The synthesis begins with this compound ethyl ester.

    Hydrolysis: The ethyl ester is hydrolyzed using potassium hydroxide in a mixture of ethanol and water under reflux conditions for 1 hour.

    Acidification: The resulting solution is then acidified with hydrochloric acid to a pH of 2-3 and heated to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimization for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Iodobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Potassium Hydroxide: Used for hydrolysis of the ester.

    Hydrochloric Acid: Used for acidification.

    Organometallic Reagents: Used for substitution reactions.

    Palladium Catalysts: Used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex polycyclic compounds .

Mechanism of Action

The mechanism of action of 5-Iodobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, benzofuran derivatives are known to exert their effects through various mechanisms, including:

Comparison with Similar Compounds

Similar Compounds

    Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: A benzofuran compound with phototoxic properties used in dermatology.

    Bergapten: Known for its use in treating skin disorders.

    Nodekenetin: An anticancer agent.

    Xanthotoxin: Used in the treatment of skin diseases.

    Usnic Acid: Exhibits antimicrobial and anticancer activities.

Uniqueness

5-Iodobenzofuran-2-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties .

Properties

IUPAC Name

5-iodo-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOZGMVAKCVJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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